molecular formula C15H18ClN3O2 B009713 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride CAS No. 108894-41-3

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

Cat. No. B009713
M. Wt: 307.77 g/mol
InChI Key: MDCYBLVSLOPFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride, also known as AMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a positively charged amino acid derivative that has been synthesized using various methods.

Mechanism Of Action

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to modulate the activity of various neurotransmitters, leading to its neuroprotective effects.

Biochemical And Physiological Effects

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. It also enhances the activity of antioxidant enzymes and improves mitochondrial function. In animal studies, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been found to improve cognitive function, reduce motor deficits, and increase lifespan.

Advantages And Limitations For Lab Experiments

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its therapeutic potential. However, there are also limitations to using 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, the effects of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride may vary depending on the dosage and administration method used.

Future Directions

There are several future directions for research on 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration method for these diseases. Additionally, 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride's potential use in cancer treatment warrants further investigation. Finally, the development of new methods for synthesizing 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride could lead to improved therapeutic applications and increased accessibility for researchers.
Conclusion:
4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its optimal use in clinical settings.

Synthesis Methods

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride can be synthesized using various methods. One of the most common methods involves the reaction of 4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid with hydrochloric acid. The reaction results in the formation of 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride chloride. Other methods involve the use of different reagents and solvents to achieve the desired product.

Scientific Research Applications

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. 4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride has been used in the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been studied for its potential use in cancer treatment.

properties

CAS RN

108894-41-3

Product Name

4-(6-Amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

4-(6-amino-5-methyl-3-phenylpyridazin-1-ium-1-yl)butanoic acid;chloride

InChI

InChI=1S/C15H17N3O2.ClH/c1-11-10-13(12-6-3-2-4-7-12)17-18(15(11)16)9-5-8-14(19)20;/h2-4,6-7,10,16H,5,8-9H2,1H3,(H,19,20);1H

InChI Key

MDCYBLVSLOPFAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CC1=CC(=N[N+](=C1N)CCCC(=O)O)C2=CC=CC=C2.[Cl-]

synonyms

2-(carboxy-3'-propyl)-3-amino-4-methyl-6-phenylpyridazinium chloride
SR 95103
SR-95103

Origin of Product

United States

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